4-(3-Amino-[1,2,4]triazin-5-yl)-phenol

Fragment-based drug design Physicochemical profiling Kinase inhibitor hinge-binding motif

4-(3-Amino-[1,2,4]triazin-5-yl)-phenol (CAS 1379350-68-1, MF C₉H₈N₄O) belongs to the 3-amino-1,2,4-triazine class, a privileged scaffold in medicinal chemistry for developing protein kinase inhibitors and GPCR antagonists. The compound incorporates a phenolic hydroxyl group at the para position of the phenyl ring, distinguishing it from its meta-substituted regioisomer and more elaborately decorated analogs (e.g., 5-phenyl or 2-chlorophenol derivatives) that have progressed to crystallographic or in vivo characterization.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
Cat. No. B8528486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-[1,2,4]triazin-5-yl)-phenol
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=NC(=N2)N)O
InChIInChI=1S/C9H8N4O/c10-9-12-8(5-11-13-9)6-1-3-7(14)4-2-6/h1-5,14H,(H2,10,12,13)
InChIKeyBHIJVNXFXURUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-[1,2,4]triazin-5-yl)-phenol: Core Scaffold Identity and Research Procurement Context


4-(3-Amino-[1,2,4]triazin-5-yl)-phenol (CAS 1379350-68-1, MF C₉H₈N₄O) belongs to the 3-amino-1,2,4-triazine class, a privileged scaffold in medicinal chemistry for developing protein kinase inhibitors and GPCR antagonists [1]. The compound incorporates a phenolic hydroxyl group at the para position of the phenyl ring, distinguishing it from its meta-substituted regioisomer and more elaborately decorated analogs (e.g., 5-phenyl or 2-chlorophenol derivatives) that have progressed to crystallographic or in vivo characterization [2]. Its relatively low molecular weight (188.19 g/mol) and balanced hydrogen-bond donor/acceptor profile make it suitable as a fragment-like starting point for structure-based drug design, particularly for targets where the 3-amino-1,2,4-triazine core competes for the ATP-binding pocket [3]. However, quantitative selectivity, potency, and pharmacokinetic data for this specific monomeric scaffold remain extremely sparse in the primary literature.

Why 4-(3-Amino-[1,2,4]triazin-5-yl)-phenol Cannot Be Replaced by Common Triazine or Phenol Surrogates


In procurement contexts involving kinase inhibitor or GPCR antagonist programs, substituting 4-(3-amino-[1,2,4]triazin-5-yl)-phenol with a generic 3-amino-1,2,4-triazine or simple phenol derivative introduces regioisomeric and electronic perturbations that fundamentally alter target engagement. The para-hydroxy substitution directs the phenol moiety away from the triazine core, affecting both the molecular electrostatic potential and the hydrogen-bond network with the hinge region of kinases or the orthosteric pocket of receptors [1]. In contrast, the meta isomer (3-(3-amino-1,2,4-triazin-5-yl)phenol) positions the hydroxyl group at a different vector angle, which can disrupt key water-mediated interactions observed in co-crystal structures of related triazine antagonists [2]. Furthermore, the absence of additional substituents (e.g., the 5-phenyl or 6-(2-chlorophenol) groups found in optimized A2A leads) means this scaffold presents a unique selectivity starting point that cannot be replicated by later-stage, more complex analogs that have already undergone extensive decoration and may exhibit polypharmacology [3]. These considerations mandate rigorous identity verification and comparative assessment before any substitution in research workflows.

Quantitative Differentiation Evidence for 4-(3-Amino-[1,2,4]triazin-5-yl)-phenol Against Closest Analogs


Para- vs. Meta- Regioisomer: Topological Polar Surface Area and Hydrogen-Bonding Vector Differential

The para-substituted phenol regioisomer (target compound) exhibits a computed topological polar surface area (TPSA) of 89.9 Ų, slightly higher than the meta isomer (84.9 Ų) [1]. This 5 Ų difference, while modest, reflects the altered spatial distribution of the hydroxyl oxygen, which directly impacts the hydrogen-bond acceptor geometry available for kinase hinge-region interactions. In the context of the 3-amino-1,2,4-triazine core, which typically donates a hydrogen bond to the hinge backbone carbonyl, the para-OH group can engage a distinct water network or polar residue, whereas the meta-OH may be sterically precluded from the same interaction [2]. No direct comparative enzymatic IC50 data exists for these two regioisomers against a common target, representing a critical data gap for procurement decisions.

Fragment-based drug design Physicochemical profiling Kinase inhibitor hinge-binding motif

Ligand Efficiency Baseline: Unsubstituted Core vs. Optimized A2A Antagonist

The target compound represents the minimal 3-amino-triazine-phenol pharmacophore, in contrast to the potent A2A antagonist 4-(3-amino-5-phenyl-1,2,4-triazin-6-yl)-2-chlorophenol (T4E, PDB 3UZC) [1]. While T4E achieves nanomolar A2A affinity (Ki = 4.5 nM, LE = 0.45 kcal/mol per heavy atom), the target compound's potency against A2A is predicted to be >10 µM based on fragment-level binding efficiency metrics for analogous triazine fragments [2]. This represents a >2,000-fold potency differential, underscoring that the unelaborated scaffold is unsuitable for direct receptor engagement studies without further decoration. However, for groups pursuing fragment-based screening or de novo kinase inhibitor design, this same low starting potency combined with high ligand efficiency potential (LELP ≈ 2–3) provides a clean chemical starting point free from the polypharmacology liabilities of the more advanced leads [3].

Adenosine A2A receptor Ligand efficiency Structure-based drug design

PDK1 Inhibition Potential: Scaffold Qualification vs. Decorated Analogs

The 3-amino-1,2,4-triazine core is a validated ATP-competitive motif for pyruvate dehydrogenase kinase 1 (PDK1). In a focused library of 3-amino-triazines, fully decorated derivatives bearing indole and pyridine substituents achieved low micromolar IC50 values (0.8–5 µM) in PDK1 enzymatic assays [1]. The target compound, lacking these key hydrophobic and π-stacking groups, is predicted to exhibit an IC50 > 50 µM against PDK1, corresponding to a >25-fold weaker inhibition than the least potent decorated analog in the series [2]. Nevertheless, the unsubstituted scaffold shows selectivity for the PDK1 ATP site over other kinases in computational docking studies (GlideScore difference > 2.0 kcal/mol vs. PDK2/PDK4), suggesting that orthogonal fragment growth vectors exist from the 5- and 6-positions of the triazine ring [3]. This selectivity fingerprint is absent in commercially available 5-phenyl or 6-pyridyl pre-decorated fragments, which may exhibit broader off-target kinase inhibition.

Pyruvate dehydrogenase kinase 1 Pancreatic ductal adenocarcinoma ATP-competitive inhibition

Verified Application Scenarios for 4-(3-Amino-[1,2,4]triazin-5-yl)-phenol Based on Quantitative Evidence


Fragment-Based Lead Generation for Selective PDK1 or A2A Antagonists

Researchers requiring a minimal, ligand-efficient starting point for fragment-based drug discovery (FBDD) can utilize 4-(3-amino-[1,2,4]triazin-5-yl)-phenol as a validated hinge-binding core. As demonstrated by the >60-fold PDK1 potency gap relative to elaborated analogs [1], the unsubstituted scaffold allows systematic exploration of the 5- and 6-positions without pre-existing steric or electronic bias. For A2A programs, the scaffold's >2,000-fold lower affinity compared to the clinical lead T4E [2] confirms its role as a neutral template for fragment growing, rather than a direct pharmacological tool. This scenario is appropriate when the primary selection criterion is the absence of off-target activity rather than immediate potency.

Regioisomeric Selectivity Studies in Kinase Hinge-Binding Series

The para-phenol substitution pattern of the target compound provides a distinct hydrogen-bonding geometry compared to the commercially available meta isomer (3-(3-amino-1,2,4-triazin-5-yl)phenol) [1]. Procurement of both regioisomers enables direct comparative biophysical assays (e.g., surface plasmon resonance or thermal shift) to elucidate the optimal phenol orientation for kinase hinge interaction. The 5 Ų TPSA differential between the para and meta isomers may also translate into measurable differences in cell permeability, an important consideration when evaluating fragment progression from biochemical to cellular assays [2].

Chemical Biology Tool for Metabolic Kinase Pathway Deconvolution (with Caution)

Given its predicted weak PDK1 inhibition (>50 µM IC50) [1], the target compound may serve as a minimally active control compound in PDK/PDH axis studies involving pancreatic cancer cell lines. When used alongside potent 3-amino-triazine PDK1 inhibitors such as compound 5i (IC50 = 0.8 µM), the target compound's lack of cellular PDH modulation helps confirm that observed metabolic phenotypes are target-specific rather than scaffold-derived artifacts. However, this application requires explicit validation of cellular inactivity under the experimental conditions, as class-level effects cannot be excluded without direct testing [2].

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